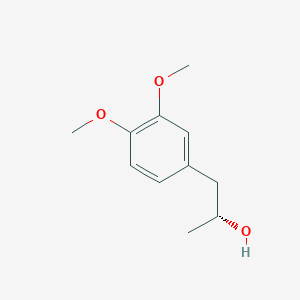

(R)-1-(3,4-dimethoxyphenyl)propan-2-ol

Description

(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol (CAS: 161121-03-5) is a chiral secondary alcohol with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol . Its structure features a 3,4-dimethoxyphenyl group attached to a propan-2-ol backbone, conferring stereochemical specificity (R-configuration) critical for applications in asymmetric synthesis and polymer chemistry. The compound is classified as a high-purity intermediate (≥98% purity) used in organic synthesis, particularly in the production of polyacetylenes and other functionalized polymers . Limited data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, though it is noted to be scalable to kilogram quantities .

Properties

IUPAC Name |

(2R)-1-(3,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDGWGMDAQESJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692848 | |

| Record name | (2R)-1-(3,4-Dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161121-03-5 | |

| Record name | (2R)-1-(3,4-Dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-dimethoxyphenyl)propan-2-ol typically involves the reduction of ®-1-(3,4-dimethoxyphenyl)propan-2-one. This reduction can be achieved using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of ®-1-(3,4-dimethoxyphenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to ensure the desired enantiomer is obtained. This method is preferred for large-scale synthesis due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as hydrobromic acid (HBr) can be used to replace methoxy groups with bromine atoms.

Major Products Formed

Oxidation: ®-1-(3,4-dimethoxyphenyl)propan-2-one.

Reduction: ®-1-(3,4-dimethoxyphenyl)propane.

Substitution: ®-1-(3,4-dibromophenyl)propan-2-ol.

Scientific Research Applications

®-1-(3,4-dimethoxyphenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,4-dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-1-(3,4-dimethoxyphenyl)propan-2-ol is highlighted through comparisons with analogous compounds, as detailed below:

Structural Analogs with Varied Substituents

Key Observations :

- In contrast, amino-substituted analogs (e.g., D(+)-2-amino-3-phenyl-1-propanol) exhibit different reactivity due to basic nitrogen centers .

- Thermal Stability: The diethylamino analog () has a lower flash point (73.9°C) compared to lignin model compounds (), suggesting the target compound’s methoxy groups may confer greater thermal stability in oxidative environments.

Role in Polymer Chemistry

This compound serves as a monomer for synthesizing helical polyacetylenes. When polymerized with a rhodium catalyst, it yields poly(1) with a molecular weight of 13,900–18,400 g/mol, exhibiting solubility in common organic solvents and stable helical conformations . Comparatively:

- This highlights the enantiomeric specificity of the target compound in polymerization efficiency .

- Solubility : Unlike lignin-derived polymers (), which are often insoluble due to cross-linking, polyacetylenes from the target compound retain solubility, attributed to the 3,4-dimethoxy groups preventing aggregation .

Reactivity in Alkaline Environments

Lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., ’s compound 2) undergo β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C). However, the target compound’s propan-2-ol group lacks the α-hydroxy moiety required for this cleavage mechanism, suggesting greater stability in alkaline systems .

Biological Activity

(R)-1-(3,4-dimethoxyphenyl)propan-2-ol is a chiral organic compound that has garnered attention for its potential biological activities. This compound, characterized by a propan-2-ol backbone with a 3,4-dimethoxyphenyl group, exhibits various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Overview

The molecular formula of this compound is C₁₁H₁₆O₃. Its unique structure features two methoxy groups on the aromatic ring which enhance its lipophilicity and reactivity. The chirality of the compound significantly influences its biological activity due to the spatial arrangement of its functional groups.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.25 g/mol |

| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃) |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy and hydroxyl groups enhance binding affinity and specificity, potentially modulating enzyme activity and influencing various biochemical pathways.

Enzyme Modulation

Research indicates that this compound can act as an enzyme modulator. For instance, studies have shown its capability to influence lignin degradation pathways through interactions with lignin peroxidase enzymes. This suggests potential applications in biocatalysis and environmental remediation.

Pharmacological Applications

The compound's unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications:

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in animal models, suggesting that this compound may provide similar benefits in neuropsychiatric disorders .

Case Study 2: Anticancer Activity

Research on related compounds has indicated antiproliferative effects against various cancer cell lines. For example, compounds with similar methoxy substitutions have shown IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells. This opens avenues for further exploration of this compound in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(3,4-dimethoxyphenyl)propan-2-ol with high enantiomeric purity?

- Methodological Answer : Asymmetric catalytic hydrogenation or enzymatic resolution are common approaches. For example, kinetic resolution using lipases can selectively hydrolyze one enantiomer. Post-synthesis purification via column chromatography with chiral stationary phases (e.g., cellulose-based) ensures enantiomeric purity. Impurities such as diastereomers or regioisomers, like those listed in pharmacopeial standards (e.g., MM0027.11 and MM0027.12), must be monitored using HPLC .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column can separate enantiomers based on retention time differences. Polarimetry or circular dichroism (CD) spectroscopy validates optical activity. For NMR, chiral derivatizing agents (e.g., Mosher’s acid chloride) create diastereomers with distinct splitting patterns in H-NMR spectra .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- H-NMR : Peaks at δ 6.7–7.1 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups), and δ 1.2–1.5 ppm (secondary alcohol proton).

- MS (Mass Spectrometry) : Molecular ion peak at m/z 210 (CHO) and fragment ions corresponding to methoxy-phenyl cleavage.

- IR : Broad O–H stretch (~3300 cm) and aromatic C–O stretches (~1250 cm) .

Advanced Research Questions

Q. How can researchers minimize diastereomeric impurities during synthesis?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to favor the desired enantiomer. For example, using a Sharpless epoxidation or Jacobsen kinetic resolution reduces byproduct formation. Post-reaction, silica gel chromatography with gradient elution (hexane:ethyl acetate) removes impurities like 1-(4-methoxyphenyl)propan-2-amine (Relative Retention Time = 0.4 in HPLC) .

Q. What advanced chromatographic methods are suitable for analyzing related compounds in the final product?

- Methodological Answer : UPLC-MS with a C18 column and 0.1% formic acid in acetonitrile/water achieves baseline separation of structurally similar impurities (e.g., 1-(3-amino-4-hydroxyphenyl) derivatives, Relative Retention Time = 1.75). Response factors (e.g., G = 1.00 for primary analytes) should be calibrated using reference standards .

Q. How can the compound’s stability under varying storage conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation products (e.g., oxidation of the alcohol to ketone) via HPLC-UV. Store the compound in amber vials under nitrogen at –20°C to prevent photolytic and oxidative degradation, as recommended in safety data sheets for analogous diols .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize analogs with modified methoxy groups (e.g., replacing –OCH with –OCF) and evaluate biological activity via in vitro assays. Molecular docking studies using crystallographic data from related arylpropanols (e.g., β-adrenergic receptor ligands) can predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.